molecular formula Cu(CH3COO)<br>C2H3CuO2 B1201713 Cuprous acetate CAS No. 598-54-9

Cuprous acetate

Cat. No.: B1201713
CAS No.: 598-54-9
M. Wt: 122.59 g/mol
InChI Key: RFKZUAOAYVHBOY-UHFFFAOYSA-M
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Description

Cuprous acetate, also known as copper(I) acetate, is a chemical compound with the formula Cu(OAc)2. It is a white, crystalline solid that is soluble in water and is commonly used as a reagent in organic and inorganic chemistry. This compound is a versatile compound with a wide range of applications in research and industry, including its use as a catalyst, an oxidizing agent, and a reagent for the synthesis of other compounds.

Scientific Research Applications

  • Electrocatalyst for Oxygen Reduction Reaction : Cuprous oxide (Cu2O) nanoparticles on reduced graphene oxide, prepared by reducing copper acetate, exhibit excellent catalytic activity and tolerance in the oxygen reduction reaction. This makes it a potential candidate for use in fuel cells and other electrochemical applications (Yan et al., 2012).

  • Catalytic Reactions of Peroxides : Cuprous acetate complexes are stable in acetonitrile-acetic acid solutions and useful for initiating copper-catalyzed decompositions of peroxides at low temperatures, which is significant in organic chemistry and industrial processes (Kochi & Bemis, 1968).

  • Reactivity with Organic Halides : this compound reacts with organic halides to form mixed anhydrides and esters, demonstrating its usefulness in organic synthesis and the pharmaceutical industry (Kawaki & Hashimoto, 1972).

  • Copper Proteins Research : It's used in the study of copper proteins, as shown by a method employing 2,2′-biquinoline in glacial acetic acid to measure cuprous-ion concentration in copper proteins (Felsenfeld, 1960).

  • Copper Oxide Etching : Acetic acid, which reacts with copper acetate, removes various copper oxides without damaging the underlying copper film. This finding is significant in materials science and nanotechnology (Chavez & Hess, 2001).

  • Adsorption and Reaction Studies : Studies on the adsorption and reaction of acetic acid on cuprous oxide surfaces have implications for understanding the mechanisms of organic acids' attack on metal-metal oxide surfaces (Tompkins & Allara, 1974).

  • Effect on Crystal Morphology : Research on how additives in an acetate bath affect the crystal morphology of cuprous oxide is relevant in materials science and nanofabrication (Sun et al., 2008).

  • Photocatalytic Applications : Cuprous oxide, prepared from copper acetate, shows potential in photocatalytic applications, like degradation of organic pollutants, due to its unique properties (Eshaq & ElMetwally, 2019).

  • Anode Material for Batteries : The composite of graphene–cuprous oxide prepared using copper acetate shows potential as an anode material for lithium-ion batteries (Xu et al., 2009).

  • Bactericidal Activity : Cuprous oxide-silver composites, including those derived from this compound, exhibit significant bactericidal activity and are being explored for various applications, including healthcare and water treatment (Yang et al., 2019).

  • Electrodeposition Studies : Electrodeposition of cuprous oxide from acetate baths is significant in developing thin film technologies and solar cells (Jayathileke et al., 2010).

Mechanism of Action

Target of Action

Copper(I) acetate, also known as cuprous acetate, primarily targets copper-binding proteins and enzymes in the body . Copper is an essential element in cells and plays a critical role in various cellular physiological and biochemical processes, including energy production and maintenance, antioxidation, enzymatic activity, and signal transduction .

Mode of Action

Copper(I) acetate interacts with its targets by donating or accepting electrons, participating in various reactions . Copper ions are known to reduce fertility when released from copper-containing intrauterine devices . The reaction mechanism for the formation of copper acetate involves the reduction of copper to the Cu1+ form prior to transport .

Biochemical Pathways

Copper(I) acetate affects several biochemical pathways. It is involved in the regulation of cell migration, proliferation, autophagy, DNA damage repair (DDR), and death, as well as in organism development and reproduction . The copper utilization pathways include the CCS-SOD1 route, the Atox1-ATP7A/B-CuPrs pathway, and the Cox17-Sco1/2-CcO route .

Pharmacokinetics

Copper is absorbed from the gut via high affinity copper uptake protein and likely through low affinity copper uptake protein and natural resistance-associated macrophage protein-2 . Once inside the enterocyte, it is bound to copper transport protein ATOX1 which shuttles the ion to copper transporting ATPase-1 on the golgi membrane which take up copper into the golgi apparatus .

Result of Action

The molecular and cellular effects of Copper(I) acetate’s action include the activation of anthracite combustion . Copper acetate increases anthracite reactivity, which was evidenced by decreased onset temperature of combustion and reduced ignition delay time . Copper acetate reduces fuel underburning in the ash residue of anthracite and decreases the amount of CO and NOx in gas-phase products .

Properties

IUPAC Name

copper(1+);acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2.Cu/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKZUAOAYVHBOY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].[Cu+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cu(CH3COO), C2H3CuO2
Record name copper(I) acetate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060511
Record name Acetic acid, copper(1+) salt
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

598-54-9
Record name Cuprous acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, copper(1+) salt (1:1)
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Record name Acetic acid, copper(1+) salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Copper(1+) acetate
Source European Chemicals Agency (ECHA)
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Record name CUPROUS ACETATE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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